molecular formula C8H12N2O2 B4638236 1-allyl-5-oxo-3-pyrrolidinecarboxamide

1-allyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4638236
M. Wt: 168.19 g/mol
InChI Key: DPOUOOUYFYJTOQ-UHFFFAOYSA-N
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Description

1-Allyl-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidine derivative characterized by a five-membered lactam ring (5-oxopyrrolidine) with an allyl group (-CH₂CHCH₂) at the N1 position and a carboxamide (-CONH₂) at the C3 position. The allyl substituent may enhance lipophilicity and influence binding interactions compared to other alkyl or aryl groups.

Properties

IUPAC Name

5-oxo-1-prop-2-enylpyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-10-5-6(8(9)12)4-7(10)11/h2,6H,1,3-5H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOUOOUYFYJTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Features

The 5-oxopyrrolidine scaffold is common among analogs, but substitutions at the N1 and C3 positions dictate functional differences:

Compound Name N1 Substituent C3 Functional Group Key Applications/Synthesis References
1-Allyl-5-oxo-3-pyrrolidinecarboxamide Allyl Carboxamide (-CONH₂) Hypothesized P2X7 modulation (inferred)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl Carboxylic acid (-COOH) Chemical intermediate; SDS data available
1-Phenyl-5-oxopyrrolidine-3-carboxylic acid Phenyl Carboxylic acid (-COOH) Synthetic precursor for pyrimidine derivatives
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbothioamide 5-Chloro-2-hydroxyphenyl Carbothioamide (-CSNH₂) Antimicrobial/antifungal research
1-Propyl-5-oxo-2-pyrrolidineacetamide Propyl Acetamide (-CH₂CONH₂) Safety profiling (no specified use)
P2X7 Modulators (e.g., R1 = cyclopropyl) Variable (alkyl, cycloalkyl) Carboxamide (-CONH₂) Pharmaceutical candidates for inflammation

Functional Group Impact

  • Carboxamide vs. Carboxylic Acid : The carboxamide group in this compound likely improves metabolic stability and membrane permeability compared to carboxylic acid analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) . Carboxylic acids may exhibit higher solubility but lower bioavailability due to ionization at physiological pH.

Substituent Effects on Bioactivity

  • Allyl Group : The allyl substituent may confer conformational flexibility and moderate lipophilicity, balancing solubility and receptor binding. This contrasts with bulky aryl groups (e.g., phenyl in and ), which increase steric hindrance but enhance π-π stacking interactions .
  • Cycloalkyl/Propyl Groups : In P2X7 modulators (), cycloalkyl substituents (e.g., cyclopropyl) improve selectivity, while linear alkyl chains (e.g., propyl in ) may reduce metabolic degradation compared to allyl .

Pharmacological and Industrial Relevance

  • P2X7 Receptor Modulation : Analogs with carboxamide termini (e.g., this compound) are explored for inflammatory diseases, where substituent size and polarity fine-tune receptor affinity .
  • Antimicrobial Potential: Chlorophenyl and thioamide derivatives () demonstrate broader microbial inhibition compared to non-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-allyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
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1-allyl-5-oxo-3-pyrrolidinecarboxamide

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